

Commercial Suppliers and Technical Guide for High-Purity DPPC-13C2

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Compound of Interest

Compound Name: DPPC-13C2

Cat. No.: B3025997

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This technical guide provides a comprehensive overview of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine-13C2 (**DPPC-13C2**) for researchers, scientists, and drug development professionals. It covers commercial suppliers, experimental protocols for its use, and relevant biological pathways.

Commercial Availability of High-Purity DPPC-13C2

High-purity **DPPC-13C2** is a specialized isotopically labeled lipid primarily used as an internal standard in mass spectrometry-based lipidomics and for studying the biophysical properties of lipid bilayers. Several companies offer this product, either as a catalog item or through custom synthesis services. The table below summarizes the available information for key suppliers.

Supplier	Product Name	Catalog Number	Purity	Isotopic Enrichment	Available Quantities
Cayman Chemical	1,2-Dipalmitoyl-13C-sn-glycero-3-PC	29133	≥95%	Not specified	1 mg, 5 mg
Avanti Polar Lipids	Custom Synthesis	Inquire	>99% (for standard DPPC)	Per specification	Custom
Toronto Research Chemicals (TRC)	Custom Synthesis	Inquire	High Purity (per CoA)	Per specification	Custom

Note: Avanti Polar Lipids and Toronto Research Chemicals are well-established suppliers of high-purity lipids and offer extensive custom synthesis services for isotopically labeled compounds. Researchers should contact them directly to inquire about the synthesis of **DPPC-13C2** to their specific requirements for purity and isotopic enrichment.

Experimental Protocols

Synthesis of DPPC-13C2

The chemical synthesis of DPPC labeled with 13C in the acyl chains can be achieved through various established methods. A common approach involves the use of 13C-labeled palmitic acid as a starting material.

Methodology:

- **Activation of 13C-Palmitic Acid:** [1-13C]palmitic acid is converted to its more reactive acyl chloride or anhydride derivative. This is typically achieved by reacting the fatty acid with a chlorinating agent like oxalyl chloride or thionyl chloride.
- **Esterification:** The activated [1-13C]palmitoyl derivative is then reacted with sn-glycero-3-phosphocholine (GPC) in the presence of a coupling agent such as dicyclohexylcarbodiimide

(DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous organic solvent (e.g., dichloromethane or chloroform). The stoichiometry is controlled to favor the diacylation of the glycerol backbone at the sn-1 and sn-2 positions.

- **Purification:** The resulting **DPPC-13C2** is purified from the reaction mixture using column chromatography on silica gel. A gradient of solvents, typically a mixture of chloroform, methanol, and water, is used to elute the final product with high purity.
- **Characterization:** The final product is characterized by thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy (^1H , ^{13}C , ^{31}P), and mass spectrometry (MS) to confirm its structure and purity.

Quality Control and Analysis

The purity and isotopic enrichment of **DPPC-13C2** are critical for its use as an internal standard. A combination of NMR and mass spectrometry is typically employed for quality control.

Methodology:

- **NMR Spectroscopy:**
 - ^1H NMR: To confirm the overall structure and absence of protonated impurities.
 - ^{13}C NMR: To verify the position and enrichment of the ^{13}C labels. The signal intensities of the labeled carbons will be significantly enhanced compared to the natural abundance signals.
 - ^{31}P NMR: To confirm the phosphocholine headgroup and the absence of phospholipid-related impurities.
- **Mass Spectrometry (MS):**
 - High-Resolution MS (e.g., Orbitrap, TOF): To determine the exact mass of the molecule, confirming the incorporation of the two ^{13}C isotopes. The measured mass should correspond to the theoretical mass of $\text{C}_{40}\text{H}_{80}\text{NO}_8\text{P}$ with two ^{13}C atoms.

- Tandem MS (MS/MS): To confirm the location of the labels in the palmitoyl chains by analyzing the fragmentation pattern. The characteristic loss of the labeled fatty acyl chains will show a mass shift corresponding to the ^{13}C incorporation.

Application as an Internal Standard in Lipidomics

DPPC- $^{13}\text{C}_2$ is an ideal internal standard for the quantification of endogenous DPPC and other phosphatidylcholines in complex biological samples by LC-MS/MS.

Methodology:

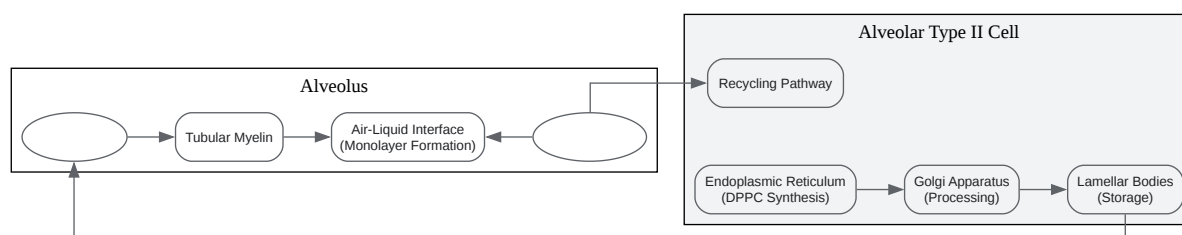
- Sample Preparation (Lipid Extraction):
 - A known amount of **DPPC- $^{13}\text{C}_2$** is spiked into the biological sample (e.g., plasma, tissue homogenate, cell lysate) before lipid extraction.
 - Lipids are extracted using a robust method such as the Folch or Bligh-Dyer procedure, which uses a chloroform/methanol/water solvent system, or a methyl-tert-butyl ether (MTBE) based extraction.^{[1][2][3]}
- LC-MS/MS Analysis:
 - The lipid extract is reconstituted in a suitable solvent and injected into a liquid chromatography system coupled to a tandem mass spectrometer.
 - A reverse-phase C18 or C8 column is commonly used to separate the different lipid species.^[3]
 - The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode. Specific precursor-to-product ion transitions are monitored for both the endogenous (unlabeled) DPPC and the **DPPC- $^{13}\text{C}_2$** internal standard.
 - Endogenous DPPC: e.g., m/z 734.6 \rightarrow 184.1
 - **DPPC- $^{13}\text{C}_2$** : e.g., m/z 736.6 \rightarrow 184.1 (assuming labeling in the carbonyl carbons of both palmitoyl chains)

- Data Analysis:
 - The peak areas of the endogenous DPPC and the **DPPC-13C2** internal standard are integrated.
 - The concentration of the endogenous DPPC in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways and Experimental Workflows

Pulmonary Surfactant Life Cycle

DPPC is the major component of pulmonary surfactant, a complex mixture of lipids and proteins that lines the alveolar surface of the lungs and is essential for reducing surface tension and preventing alveolar collapse.[4]

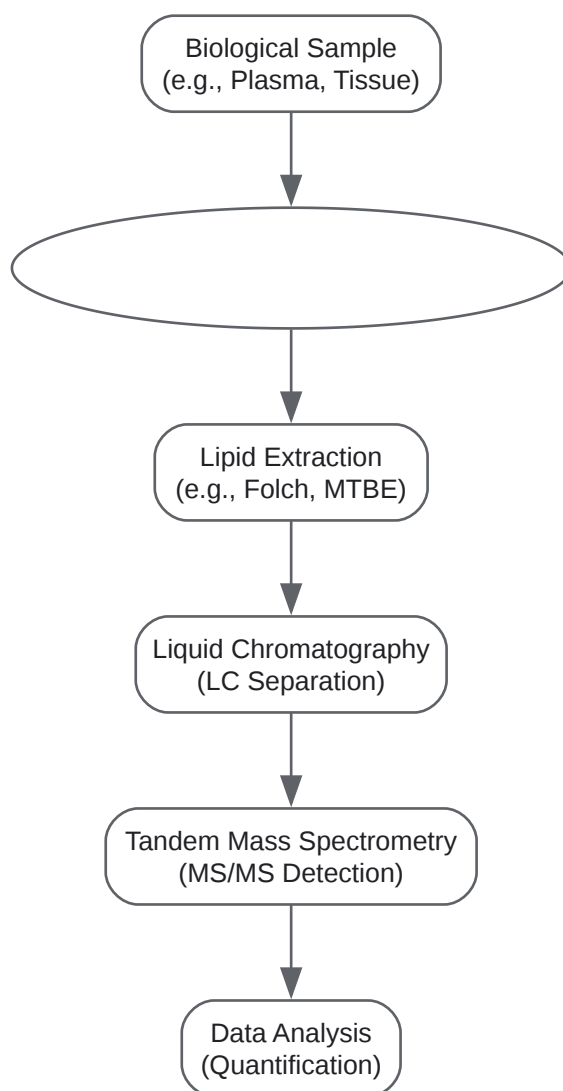


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Caption: Life cycle of pulmonary surfactant, highlighting the synthesis and secretion of DPPC.

Experimental Workflow for Lipidomics using DPPC-13C2

The following diagram illustrates the typical workflow for a quantitative lipidomics experiment using **DPPC-13C2** as an internal standard.

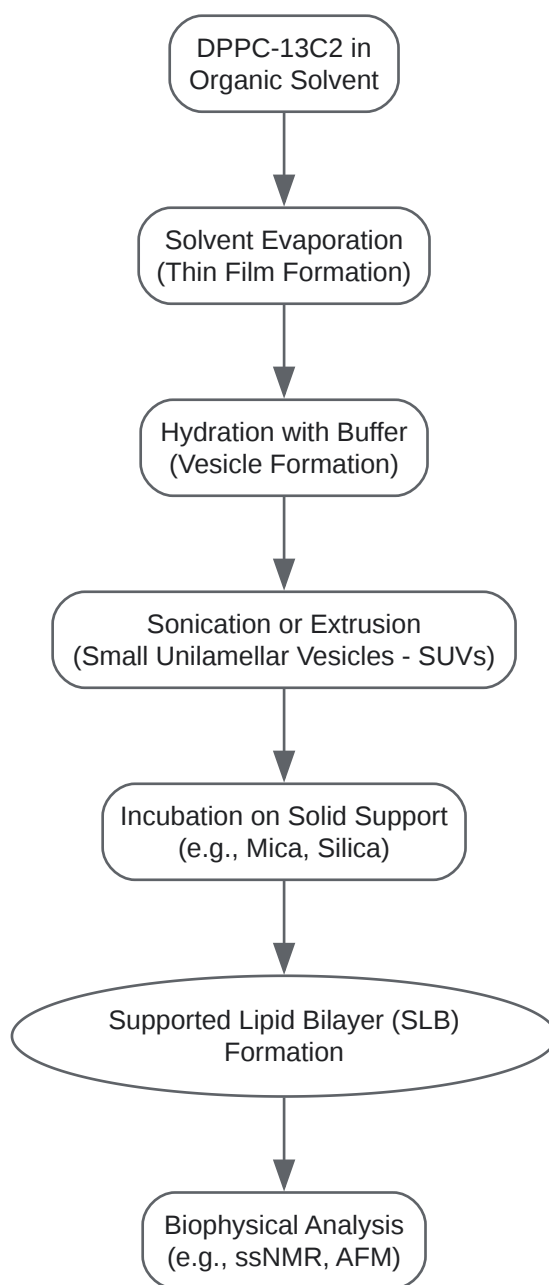


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Caption: Workflow for quantitative lipidomics using **DPPC-13C2** as an internal standard.

Lipid Bilayer Formation for Biophysical Studies

Isotopically labeled DPPC is also valuable for studying the structure and dynamics of lipid bilayers using techniques like solid-state NMR and neutron scattering. The workflow for preparing supported lipid bilayers (SLBs) is outlined below.



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Caption: Workflow for the formation of a supported lipid bilayer (SLB) with **DPPC-13C2**.^{[5][6]}

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